(R)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
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Overview
Description
H-1152 Dihydrochloride is a pharmaceutical compound known for its selective inhibition of Rho-associated protein kinase (ROCK). It is primarily used as an experimental reagent in biochemical research. The compound is a white to yellowish crystal, solid at room temperature, and is highly soluble in water and methanol .
Preparation Methods
The preparation of H-1152 Dihydrochloride can be achieved through organic synthesis methods in a chemical synthesis laboratory. The process involves synthesizing a suitable intermediate, followed by subsequent reaction and purification steps to obtain the target product . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
H-1152 Dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are not commonly detailed in public literature.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Conditions often involve controlled temperatures and inert atmospheres to maintain stability.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
H-1152 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of Rho-associated protein kinase and its effects on various biochemical pathways.
Biology: The compound is employed in cell culture studies to investigate cell activity, migration, and morphology. .
Medicine: H-1152 Dihydrochloride is used to explore potential therapeutic applications, including the treatment of neuropathic pain and the prevention of tumor metastasis
Industry: While its primary use is in research, the compound’s properties make it a candidate for further development in pharmaceutical applications
Mechanism of Action
H-1152 Dihydrochloride exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream targets such as MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) in cells stimulated by lysophosphatidic acid. The compound also inhibits EP3-stimulated nitric oxide formation and prevents the fragmentation of apoptotic cells . The molecular targets and pathways involved include ROCK2, PKA, PKC, PKG, Aurora A, and CaMKII .
Comparison with Similar Compounds
H-1152 Dihydrochloride is often compared with other ROCK inhibitors due to its high specificity and potency. Similar compounds include:
Y-27632: Another selective ROCK inhibitor, but H-1152 Dihydrochloride is more potent and selective.
Fasudil: A ROCK inhibitor with broader kinase inhibition, including PKA and PKC.
GSK429286A: A selective ROCK inhibitor with similar applications in research.
Thiazovivin: Known for its role in increasing the survival rate of human embryonic stem cells.
H-1152 Dihydrochloride stands out due to its higher selectivity and potency, making it a preferred choice in specific research applications .
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
AWDORCFLUJZUQS-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.